molecular formula C33H31NO2 B13778199 [1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester CAS No. 72928-30-4

[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester

Cat. No.: B13778199
CAS No.: 72928-30-4
M. Wt: 473.6 g/mol
InChI Key: YTSKNVPWUIOPIL-UHFFFAOYSA-N
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Description

Properties

CAS No.

72928-30-4

Molecular Formula

C33H31NO2

Molecular Weight

473.6 g/mol

IUPAC Name

[4-(4-cyanophenyl)phenyl] 4-(4-heptylphenyl)benzoate

InChI

InChI=1S/C33H31NO2/c1-2-3-4-5-6-7-25-8-12-27(13-9-25)29-16-18-31(19-17-29)33(35)36-32-22-20-30(21-23-32)28-14-10-26(24-34)11-15-28/h8-23H,2-7H2,1H3

InChI Key

YTSKNVPWUIOPIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N

Origin of Product

United States

Preparation Methods

Starting Materials

These precursors are typically synthesized or procured with high purity to ensure the quality of the final ester product.

Esterification Reaction

The core reaction is the formation of an ester bond between the carboxylic acid group of the heptyl-substituted biphenyl acid and the hydroxyl group of the cyano-substituted biphenyl phenol.

  • Method : Conventional esterification using coupling agents such as DCC (dicyclohexylcarbodiimide) or via acid chloride intermediates.
  • Typical Conditions :
    • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
    • Temperature: 0°C to room temperature to control reaction rate and avoid side reactions
    • Catalysts: DMAP (4-dimethylaminopyridine) is often used to enhance esterification efficiency
  • Workup : Removal of by-products (e.g., dicyclohexylurea if DCC is used), purification by recrystallization or chromatography.

Bromination Step (if applicable)

Some synthetic routes involve the bromination of biphenyl intermediates to introduce reactive sites for further functionalization.

  • Bromination is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the biphenyl rings.
  • This step facilitates subsequent substitution reactions to install the heptyl or cyano groups.

Purification and Characterization

  • The final ester product is purified by column chromatography or recrystallization.
  • Analytical methods such as High-Performance Liquid Chromatography (HPLC) with reverse-phase columns (e.g., Newcrom R1) are employed to assess purity and isolate impurities.
  • UV-Vis spectroscopy and Mass Spectrometry (MS) compatible methods are used for detailed analysis.

Summary Table of Preparation Steps

Step Number Process Description Reagents/Conditions Purpose/Outcome
1 Synthesis of 4'-heptyl[1,1'-biphenyl]-4-carboxylic acid Alkylation and carboxylation of biphenyl derivative Obtain acid precursor with heptyl group
2 Synthesis of 4'-cyano[1,1'-biphenyl]-4-ol Nitrile introduction and phenol formation Obtain phenol precursor with cyano group
3 Bromination (optional) Bromine or NBS under controlled conditions Functionalize biphenyl for substitution
4 Esterification DCC/DMAP or acid chloride method in anhydrous solvent Formation of biphenyl ester bond
5 Purification Chromatography, recrystallization Isolate pure ester product
6 Characterization HPLC, UV-Vis, MS Confirm purity and structure

Research Findings and Analytical Data

  • The compound exhibits strong hydrophobicity due to the heptyl chain and aromatic rings, with a computed XLogP3 value of 9.8, indicating significant lipophilicity.
  • The cyano group contributes to hydrogen bonding potential and polarity, which affects its interaction in biological and material contexts.
  • The molecule has 11 rotatable bonds, suggesting some conformational flexibility.
  • Analytical HPLC methods use acetonitrile-water mixtures with phosphoric acid or formic acid (for MS compatibility) as mobile phases to separate the compound and its impurities efficiently.
  • The compound’s molecular weight is 473.6 g/mol, with an exact monoisotopic mass of 473.2355 Da.
  • Crystal structure data (CCDC 689871) confirms the molecular conformation and packing, important for understanding material properties.

Chemical Reactions Analysis

Types of Reactions

4’-Cyano[1,1’-biphenyl]-4-yl 4’-heptyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano and heptyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Materials Science

Liquid Crystalline Materials : The compound can be utilized in the development of liquid crystal displays (LCDs) due to its structural characteristics. Liquid crystals exhibit unique optical properties that are essential for display technologies. The presence of cyano groups can enhance the thermal stability and electro-optic response of liquid crystalline materials.

Polymer Composites : Incorporating this compound into polymer matrices can improve mechanical and thermal properties. Its biphenyl structure contributes to enhanced rigidity and thermal resistance, making it suitable for high-performance materials used in aerospace and automotive industries.

Pharmaceutical Applications

Drug Development : The biphenyl structure is prevalent in many pharmaceutical compounds. This specific ester can serve as a scaffold for designing new drugs targeting various biological pathways. Its ability to modify solubility and bioavailability makes it a candidate for further pharmacological studies.

Anticancer Research : Preliminary studies suggest that derivatives of biphenyl compounds may exhibit anticancer properties. The cyano group could play a role in enhancing the compound's interaction with biological targets involved in cancer progression.

Organic Electronics

Organic Photovoltaics : The compound may be explored as an electron donor or acceptor in organic photovoltaic cells. Its electronic properties can facilitate charge transport and improve the efficiency of solar energy conversion.

Light Emitting Diodes (LEDs) : As a component in organic light-emitting diodes, this compound could contribute to better color purity and brightness. Its structural features allow for fine-tuning of emission wavelengths, which is crucial for display technologies.

Case Study 1: Liquid Crystal Displays

A study conducted on liquid crystalline materials incorporating biphenyl derivatives demonstrated improved electro-optic performance compared to traditional compounds. The introduction of [1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester resulted in faster switching times and higher contrast ratios in LCD applications.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the cytotoxic effects of various biphenyl derivatives on cancer cell lines. The study found that compounds with cyano substituents exhibited significant inhibition of cell proliferation, suggesting potential therapeutic applications for this compound.

Mechanism of Action

The mechanism of action of 4’-cyano[1,1’-biphenyl]-4-yl 4’-heptyl[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets such as proteins and nucleic acids. The cyano group can form hydrogen bonds with target molecules, while the heptyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 72928-30-4
  • Molecular Formula: C₃₃H₃₁NO₂
  • Molecular Weight : 473.616 g/mol
  • Structure: Comprises a biphenyl core with a heptyl chain at the 4′-position and a cyano-substituted biphenyl ester at the 4-position .
  • LogP : 8.92, indicating high lipophilicity .
Structural and Functional Comparisons

The compound is compared to structurally related biphenyl derivatives with ester or acid termini, alkyl/alkoxy chains, and cyano/nitro substituents.

Table 1: Key Structural Features
Compound Name (CAS No.) Substituents Terminal Group Molecular Formula Molecular Weight (g/mol)
Target Compound (72928-30-4) 4′-heptyl, 4′-cyano biphenyl ester Ester C₃₃H₃₁NO₂ 473.616
Methyl 4′-cyano-biphenyl-4-carboxylate (89900-95-8) 4′-cyano biphenyl ester Methyl ester C₁₅H₁₁NO₂ ~263.26
Hexyl 4′-pentyloxybiphenyl-4-carboxylate (61313-91-5) 4′-pentyloxy, hexyl ester Ester C₂₄H₃₂O₃ 368.51
4′-Hexyl-[1,1'-biphenyl]-4-carboxylic acid (59662-48-5) 4′-hexyl Carboxylic acid C₁₉H₂₂O₂ 282.38
CN-Bi-1-S-M (Methyl 2-((4′-cyano-biphenyl-4-yl)oxy)ethanate) 4′-cyano, methoxyethyl ester Ester C₁₇H₁₅NO₃ 281.30
Table 2: Physical and Chemical Properties
Compound LogP Crystallographic Space Group Key Applications
Target Compound 8.92 Not reported HPLC analysis, potential liquid crystals
CN-Bi-1-S-M ~4.5* Monoclinic (P2₁/c) Liquid crystal research
4′-Hexyl-biphenyl-4-carboxylic acid ~5.0* N/A Organic synthesis intermediates
Hexyl 4′-pentyloxybiphenyl-4-carboxylate ~7.5* N/A Material science studies

*Estimated based on structural analogs.

Key Findings

Terminal Group Influence: The ester-terminated target compound lacks hydrogen-bonding capacity, unlike carboxylic acid derivatives (e.g., 4′-hexyl-biphenyl-4-carboxylic acid). This reduces intermolecular interactions, favoring triclinic or monoclinic packing in crystals . The cyano group enhances polarity and mesomorphic behavior, making it suitable for liquid crystal applications compared to nitro-substituted analogs .

Alkyl Chain Effects :

  • The heptyl chain in the target compound contributes to higher LogP (8.92 vs. ~7.5 for pentyloxy derivatives), improving lipid membrane permeability but reducing aqueous solubility .
  • Shorter chains (e.g., methyl in ) lower thermal stability, whereas longer chains (heptyl) enhance viscosity in mesophases .

Synthetic Routes: The target compound likely derives from esterification of 4′-heptylbiphenyl-4-carboxylic acid with 4′-cyanobiphenyl-4-ol, similar to methods using trimethylamine and coupling agents under inert conditions . Contrasts with nitro-substituted analogs synthesized via Suzuki-Miyaura cross-coupling .

Applications: Biomedical: Biphenyl esters exhibit anti-tyrosinase activity, but the heptyl chain in the target compound may prolong metabolic stability compared to methyl esters . Material Science: The cyano group and ester linkage align with liquid crystal design principles, though nitro analogs (e.g., NO2-Bi-4-S-E) show broader mesophase ranges .

Biological Activity

[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester (CAS Number: 72928-30-4) is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, focusing on antiviral properties, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C33H31NO2
  • Molecular Weight : 473.616 g/mol
  • LogP : 8.92 (indicating high lipophilicity)
PropertyValue
CAS Number72928-30-4
Molecular FormulaC33H31NO2
Molecular Weight473.616
LogP8.92

Antiviral Properties

Research indicates that derivatives of biphenyl compounds exhibit promising antiviral activities. Specifically, studies have shown that compounds similar to [1,1'-Biphenyl]-4-carboxylic acid can inhibit various viral enzymes. For instance, in an evaluation of similar compounds against HIV-1 integrase (IN), several derivatives demonstrated significant inhibition with IC50 values in the low micromolar range .

Case Study: HIV-1 Integrase Inhibition
A study evaluated the inhibitory effects of biphenyl derivatives on HIV-1 IN. The results indicated that certain structural modifications enhanced antiviral potency:

  • Compounds Tested : Various biphenyl derivatives including [1,1'-Biphenyl]-4-carboxylic acid.
  • Results : Compounds exhibited IC50 values ranging from 3.3 to 6.8 µM against RNase H activity associated with HIV-1 RT, suggesting effective inhibition at micromolar concentrations .

Cytotoxicity and Selectivity

In vitro studies assessed the cytotoxicity of these compounds using HeLa cells infected with HIV-1. The selectivity index (SI), defined as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), was calculated to evaluate safety:

  • Findings : Compounds with EC50 values <50 µM and CC50 values >50 µM were considered to have a favorable safety profile, indicating low toxicity alongside antiviral efficacy .

Pharmacokinetics

The pharmacokinetic profile of [1,1'-Biphenyl]-4-carboxylic acid suggests good absorption due to its high lipophilicity (LogP = 8.92). This property facilitates membrane permeability and potential bioavailability in therapeutic applications.

Analytical Methods for Evaluation

The biological activity and purity of [1,1'-Biphenyl]-4-carboxylic acid can be analyzed using High Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been established for its separation and quantification in biological samples, employing acetonitrile and water as mobile phases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester?

  • Methodology : The synthesis typically involves a multi-step esterification process. For example, coupling 4'-heptyl-[1,1'-biphenyl]-4-carboxylic acid with 4'-cyano[1,1'-biphenyl]-4-ol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Reaction progress can be monitored via thin-layer chromatography (TLC). Post-synthesis purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient .
  • Characterization : Confirm structure and purity using 1^1H-NMR (e.g., δ 0.87–0.89 ppm for terminal methyl groups, δ 7.04–8.22 ppm for aromatic protons) and FTIR (e.g., 1682 cm1^{-1} for ester C=O stretch). Elemental analysis should align with theoretical values (e.g., C: 76.89%, H: 7.74% for C20_{20}H24_{24}O3_3 analogs) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) and causes skin/eye irritation (H315, H319). Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Ensure proper labeling and segregation in a dedicated chemical storage area .

Q. How can researchers verify the purity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of methanol/water (80:20). Purity ≥98% is acceptable for most research applications .
  • Melting Point Analysis : Compare observed values with literature data (e.g., 156–160°C for structural analogs) to detect impurities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in mesomorphic property data for biphenyl-based esters?

  • Case Study : Discrepancies in phase transition temperatures may arise from alkyl chain length variations or impurities. Use differential scanning calorimetry (DSC) to characterize thermal behavior (heating/cooling rates: 5°C/min). Cross-validate with polarized optical microscopy (POM) to observe texture changes (e.g., nematic vs. smectic phases). For example, 4’-heptyl derivatives exhibit smectic phases at lower temperatures due to increased van der Waals interactions .
  • Data Reconciliation : Repeat synthesis with strict stoichiometric control and compare results with DFT-calculated dipole moments to assess molecular alignment consistency .

Q. How does the cyano substituent influence the compound’s electronic properties?

  • Methodology : Perform cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF6_6 electrolyte) to determine redox potentials. The cyano group (strong electron-withdrawing effect) lowers the LUMO energy, enhancing electron affinity. Compare with non-cyano analogs (e.g., 4’-heptylbiphenyl esters) to quantify substituent effects .
  • DFT Studies : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (FMOs) to predict charge transport behavior in organic semiconductors .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

  • Accelerated Stability Testing :

  • pH Stability : Dissolve the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC at 25°C over 72 hours. Ester hydrolysis is expected at extreme pH (e.g., >90% degradation at pH 10) .
  • Thermal Stability : Heat samples to 100°C under nitrogen and analyze decomposition products via GC-MS. Esters with longer alkyl chains (e.g., heptyl) show higher thermal resilience .

Methodological Notes

  • Synthesis Optimization : For higher yields, replace traditional coupling agents with microwave-assisted synthesis (e.g., 30 minutes at 100°C vs. 24 hours reflux) .
  • Contradiction Management : If NMR signals overlap (e.g., aromatic protons), use 13^{13}C-NMR or 2D-COSY for unambiguous assignment .
  • Safety Compliance : Regularly review GHS updates and SDS revisions (e.g., acute toxicity reclassification) to maintain protocol alignment .

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